molecular formula C18H16ClF3N2O3 B2677943 N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351582-75-6

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2677943
CAS RN: 1351582-75-6
M. Wt: 400.78
InChI Key: XNXLJSMQGXVOOY-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, also known as TRO19622, is a small molecule drug that has been studied for its potential therapeutic benefits in various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Research on oxalamide compounds, like the structure of N,N'-bis(substituted)oxamide compounds, has revealed insights into their crystalline structure and supramolecular interactions. For instance, the study of an oxalamide compound demonstrated how the chlorohydroxyphenyl ring's orientation relative to the oxalamide unit can influence the overall molecular structure and its potential interactions in crystalline forms (Chang Wang et al., 2016). Such structural analyses are crucial for understanding the physical properties of new compounds and their potential applications in material science or as pharmaceutical intermediates.

Chemical Reactions and Synthesis

The versatility of oxalamide groups in synthesis is highlighted by research on their reactivity and applications in creating diverse chemical structures. A novel synthetic approach utilizing oxalamides for the synthesis of di- and mono-oxalamides from nitroaryl oxiranes exemplifies the methodological advancements in efficiently producing oxalamide derivatives (V. Mamedov et al., 2016). These synthetic routes can be essential for developing new drugs, materials, or chemical probes.

Potential Pharmacological Applications

While direct studies on the pharmacological applications of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide are not available, research on similar structures can offer insights. For example, compounds featuring oxalamide groups and specific substituents like chlorobenzyl or trifluoromethylphenyl have been explored for their potential biological activities, including their roles as ligands in metal complexes with possible therapeutic applications (T. S. Basu Baul et al., 2009). The structural attributes of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide suggest it could have interesting binding properties or biological activities worth investigating in drug discovery or material science contexts.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-14-9-5-4-6-12(14)10-23-15(25)16(26)24-11-17(27,18(20,21)22)13-7-2-1-3-8-13/h1-9,27H,10-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXLJSMQGXVOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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